Regioisomeric Lipophilicity Differentiation: 2-Naphthyl vs. 1-Naphthyl Substitution
The target compound (2-naphthyloxy isomer) exhibits a computed XLogP3 of 2.1 [1], which is 0.4 log units higher than the 1-naphthyloxy regioisomer (XLogP3 = 1.7) . This difference in lipophilicity is quantifiable and may influence membrane permeability and oral bioavailability, making the 2-naphthyl derivative a distinct chemical entity for ADME studies.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-(1-Naphthyloxy)propanohydrazide (CAS 330177-33-8): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts compound selection for assays where membrane permeability is a critical parameter, ensuring that the 2-naphthyl isomer provides a distinct lipophilic profile compared to the 1-naphthyl analog.
- [1] PubChem. (2024). 2-(2-Naphthyloxy)propanohydrazide. PubChem CID 2832642. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2832642 View Source
